[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid, also known as BQ-123, is a peptide that belongs to the endothelin family. It is a potent and selective antagonist of endothelin-1 (ET-1) receptors, which are involved in the regulation of blood pressure, vascular tone, and cell growth. BQ-123 has been extensively studied for its potential therapeutic applications in various cardiovascular and renal disorders.
Wirkmechanismus
[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid is a selective antagonist of ET-1 receptors, which are expressed on various cell types, including vascular smooth muscle cells, endothelial cells, and renal tubular cells. ET-1 is a potent vasoconstrictor and mitogen that is produced by endothelial cells and other cell types. It binds to ET-1 receptors and activates various signaling pathways that regulate vascular tone, cell growth, and inflammation. [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid blocks the binding of ET-1 to its receptors and inhibits the downstream signaling pathways, leading to vasodilation, reduced cell growth, and anti-inflammatory effects.
Biochemical and Physiological Effects
[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid has been shown to have a number of biochemical and physiological effects in animal models and human studies. It has been shown to reduce blood pressure, improve vascular function, and increase renal blood flow in animal models of hypertension and renal failure. [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid has also been shown to reduce pulmonary artery pressure and improve exercise capacity in patients with pulmonary hypertension. Additionally, [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid has been shown to have anti-inflammatory effects and reduce oxidative stress in animal models of cardiovascular and renal diseases.
Vorteile Und Einschränkungen Für Laborexperimente
[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid has several advantages for lab experiments. It is a well-characterized and selective antagonist of ET-1 receptors, which makes it a useful tool for studying the role of ET-1 in various physiological and pathological processes. [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid is also available in pure and homogeneous form, which allows for accurate dosing and reproducible results. However, [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid has some limitations for lab experiments. It is a peptide that is susceptible to degradation by proteases and may require special handling and storage conditions. Additionally, [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid may have off-target effects on other receptors or signaling pathways, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid. One area of research is the development of more potent and selective ET-1 receptor antagonists that may have improved therapeutic efficacy and fewer side effects. Another area of research is the investigation of the role of ET-1 in various diseases, such as atherosclerosis, diabetes, and cancer. Additionally, the use of [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid in combination with other drugs or therapies may have synergistic effects and improve outcomes in patients with cardiovascular and renal diseases. Finally, the development of new methods for the delivery of [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid, such as nanoparticles or gene therapy, may improve its pharmacokinetics and increase its therapeutic potential.
Synthesemethoden
[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a resin support, and the amino acids are added one by one in a stepwise manner. In solution-phase peptide synthesis, the amino acids are dissolved in a solvent, and the peptide bond is formed by coupling the amino acids using a coupling reagent. [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid is typically synthesized using SPPS, which yields a pure and homogeneous product.
Wissenschaftliche Forschungsanwendungen
[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid has been extensively studied for its potential therapeutic applications in various cardiovascular and renal disorders. It has been shown to have a beneficial effect on blood pressure, vascular tone, and renal function in animal models of hypertension, heart failure, and renal failure. [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid has also been investigated for its potential use in the treatment of pulmonary hypertension, a rare and life-threatening disease characterized by high blood pressure in the lungs.
Eigenschaften
IUPAC Name |
2-(6-bromo-3-ethyl-2-methylquinolin-4-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-3-10-8(2)16-12-5-4-9(15)6-11(12)14(10)19-7-13(17)18/h4-6H,3,7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQXVWLOZXGEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1SCC(=O)O)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanyl]acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.